molecular formula C11H14O2 B11967495 2-(2-methylphenyl)butanoic Acid

2-(2-methylphenyl)butanoic Acid

Cat. No.: B11967495
M. Wt: 178.23 g/mol
InChI Key: NLFAKPCNQNYINV-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of butanoic acid, where a 2-methylphenyl group is attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{COOH} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenyl)butanone or this compound.

    Reduction: Formation of 2-(2-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-methylbutanoic acid: A structurally similar compound with a methyl group attached to the second carbon of butanoic acid.

    2-phenylbutanoic acid: Another similar compound with a phenyl group attached to the second carbon of butanoic acid.

Uniqueness

2-(2-methylphenyl)butanoic acid is unique due to the presence of both a methyl group and a phenyl group on the butanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H14O2/c1-3-9(11(12)13)10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13)

InChI Key

NLFAKPCNQNYINV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C)C(=O)O

Origin of Product

United States

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